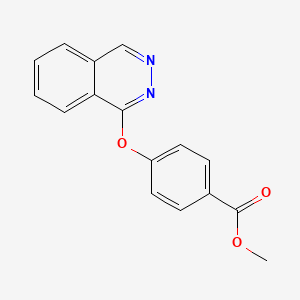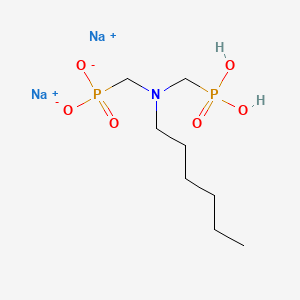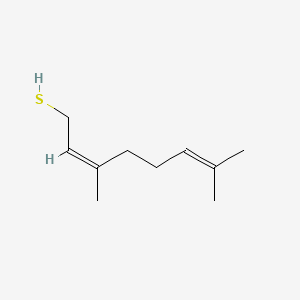
(Z)-3,7-Dimethylocta-2,6-diene-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3,7-Dimethylocta-2,6-diene-1-thiol: is an organic compound characterized by its unique structure, which includes a thiol group (-SH) attached to a diene system. This compound is known for its distinct odor and is often found in various natural sources, including essential oils. Its chemical structure allows it to participate in a variety of chemical reactions, making it a compound of interest in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3,7-Dimethylocta-2,6-diene-1-thiol typically involves the use of starting materials such as geraniol or nerol, which are isomers of each other. The thiol group is introduced through a series of reactions, including halogenation followed by nucleophilic substitution with a thiol reagent. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triphenylphosphine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
化学反应分析
Types of Reactions:
Oxidation: (Z)-3,7-Dimethylocta-2,6-diene-1-thiol can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane thiol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiol group, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include disulfides, sulfonic acids, and various substituted thiols, depending on the reaction conditions and reagents used.
科学研究应用
Chemistry: In chemistry, (Z)-3,7-Dimethylocta-2,6-diene-1-thiol is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential role in cellular signaling and as a modulator of enzyme activity. Its thiol group can interact with various biomolecules, influencing their function.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties, including its antioxidant and antimicrobial activities. It is also explored as a potential drug candidate for treating various diseases.
Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors due to its distinct odor. It is also employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (Z)-3,7-Dimethylocta-2,6-diene-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity. This interaction can influence various cellular pathways, including those involved in oxidative stress and inflammation.
相似化合物的比较
Geraniol: An isomer of (Z)-3,7-Dimethylocta-2,6-diene-1-thiol, geraniol lacks the thiol group but shares a similar diene structure.
Nerol: Another isomer, nerol, also lacks the thiol group but has a similar structure to geraniol.
Linalool: A related compound with a similar backbone but different functional groups, linalool is commonly found in essential oils.
Uniqueness: The presence of the thiol group in this compound distinguishes it from its isomers and related compounds. This functional group imparts unique reactivity and properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
61758-03-0 |
|---|---|
分子式 |
C10H18S |
分子量 |
170.32 g/mol |
IUPAC 名称 |
(2Z)-3,7-dimethylocta-2,6-diene-1-thiol |
InChI |
InChI=1S/C10H18S/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7- |
InChI 键 |
FACAUSJJVBMWLV-YFHOEESVSA-N |
手性 SMILES |
CC(=CCC/C(=C\CS)/C)C |
规范 SMILES |
CC(=CCCC(=CCS)C)C |
沸点 |
58.00 °C. @ 0.35 mm Hg |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







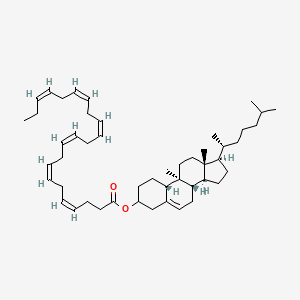

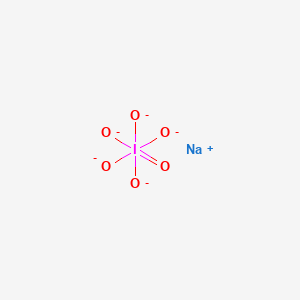

![1-[(2-Butoxyethyl)amino]-4-hydroxyanthraquinone](/img/structure/B12674357.png)


